3-Bromocyclohexanamine
Description
3-Bromocyclohexanamine is an organic compound featuring a cyclohexane ring substituted with a bromine atom at the 3-position and an amine group. Cyclohexanamine derivatives are frequently utilized as intermediates in pharmaceutical synthesis due to their ability to undergo functionalization at the amine or halogen sites .
Properties
IUPAC Name |
3-bromocyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTCKFQZJABWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromocyclohexanamine can be synthesized through several methods. One common approach involves the bromination of cyclohexanamine. This process typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 3-Bromocyclohexanamine may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromocyclohexanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclohexanol derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclohexanone derivatives.
Reduction Reactions: Reduction of 3-Bromocyclohexanamine can yield cyclohexylamine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Cyclohexanol derivatives.
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine.
Scientific Research Applications
3-Bromocyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: 3-Bromocyclohexanamine is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromocyclohexanamine involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights
Substituent Effects on Reactivity and Solubility
- Halogen Position : The position of bromine (e.g., 3- vs. 4-substitution) influences electronic effects. For instance, 3-Bromocyclohexanamine’s bromine may sterically hinder reactions at the amine group compared to linear analogs like 3-Bromohexane .
- Functional Groups: The presence of an amine group in 3-Bromocyclohexanamine enables hydrogen bonding, enhancing solubility in polar solvents compared to non-amine analogs like (Bromomethyl)cyclohexane .
Research Findings and Data Gaps
- Synthetic Challenges : Bromine’s steric bulk in 3-Bromocyclohexanamine may complicate nucleophilic substitution reactions compared to smaller halogens (e.g., chlorine).
- Thermal Stability: Bromocyclohexanamine derivatives may exhibit lower thermal stability than non-halogenated analogs, necessitating controlled storage conditions.
- Data Limitations : Direct experimental data (e.g., melting/boiling points, toxicity) for 3-Bromocyclohexanamine is absent in the evidence, requiring extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
